![molecular formula C17H20N4O2 B2489301 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2320853-41-4](/img/structure/B2489301.png)
3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar bicyclic compounds often involves multistep chemical processes, including the use of amide activation, reduction, and cyclization reactions. For example, the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid showcases the complexity and precision required in synthesizing such molecules (Singh et al., 2007). The synthesis routes can vary significantly depending on the target molecule's structural requirements, demonstrating the creativity and ingenuity needed in organic synthesis.
Molecular Structure Analysis
The molecular structure of bicyclic compounds like "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" is characterized by their bicyclic framework, which often includes azabicyclo[3.2.1]octane moieties. This structure is notable for its rigidity and the spatial orientation of functional groups, which are crucial for the molecule's reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for detailed structural and conformational analyses of such compounds (Fernández et al., 1997).
Chemical Reactions and Properties
The reactivity of compounds containing the azabicyclo[3.2.1]octane ring structure is influenced by their bicyclic framework, which can undergo various chemical reactions including cycloadditions, Mannich reactions, and more. These reactions are pivotal for functionalizing the molecule or for further derivatization to obtain compounds with desired pharmacological properties. A unique method for assembling 8-azabicyclo[3.2.1]octanes using oxidopyridinium ions showcases the innovative approaches to synthesizing these structures, highlighting their versatile chemical reactivity (Yuan et al., 2023).
Physical Properties Analysis
The physical properties of "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" and related compounds, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular architecture. These properties are critical for the compound's behavior in biological systems and its formulation into dosage forms for potential therapeutic use. The planar conformation and hydrogen bonding patterns observed in similar molecules affect their solid-state properties and, consequently, their pharmaceutical applicability (Manjunath et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into the synthesis and structural characterization of compounds closely related to "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" has led to significant findings. For instance, a study on the configurational and conformational aspects of esters derived from 2‐methyl‐2‐azabicyclo[2.2.2]octan‐5‐syn(anti)‐ols highlighted the use of NMR spectroscopy and X-ray crystallography for structural determination, offering insights into the design and synthesis of similar compounds (Fernández et al., 1997).
Potential Applications in Material Science
The study of complexes involving zinc(II) tetra-(15-crown-5)-phthalocyaninate with axially coordinated N-donor ligands, including imidazole derivatives, showcases the relevance of such compounds in the development of photosensitive materials for telecommunication applications. The research demonstrates the use of electron absorption spectroscopy and 1H NMR to study interactions, providing a pathway for the application of the compound in material science and technology (Andryushkevich et al., 2011).
Contribution to Organic Chemistry and Catalysis
A study focusing on the use of 1, 4-Diazabicyclo[2.2.2]octanium diacetate as a catalyst for the synthesis of 2,4,5–trisubstituted imidazoles highlights the catalytic potential of related structures. This research points to the environmental benefits and efficiency of using such compounds in organic synthesis, offering a glimpse into how "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" might be utilized in catalysis and organic reaction processes (Fekri & Nateghi, 2021).
Antibacterial Properties
Research into the antibacterial activity of cationic polymers derived from imidazolium, quaternary ammonium, and 1,4-diazabicyclo[2.2.2]octane-1,4-diium cation-based compounds, including their polymer counterparts, reveals the potential of such structures in antimicrobial applications. This study demonstrates the higher efficacy of main-chain cationic polymers over their small molecule counterparts, suggesting possible antibacterial applications for compounds structurally related to "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" (Guo et al., 2018).
Eigenschaften
IUPAC Name |
3-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-19-7-2-3-15(16(19)22)17(23)21-12-4-5-13(21)10-14(9-12)20-8-6-18-11-20/h2-3,6-8,11-14H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCFLZRJCOZKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


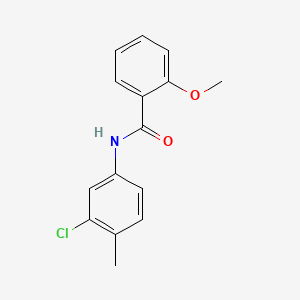

![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)
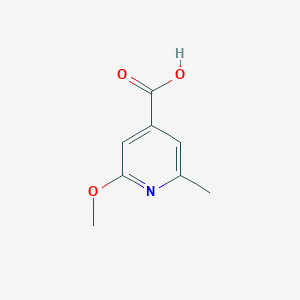
amino}acetamide](/img/structure/B2489224.png)
![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)

![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)
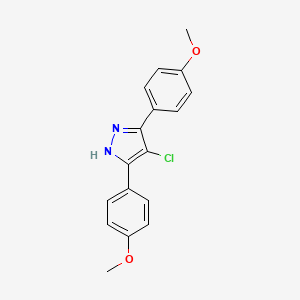
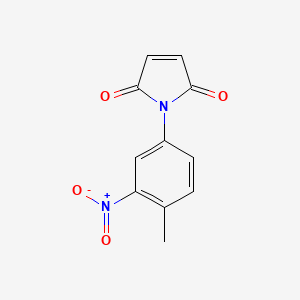
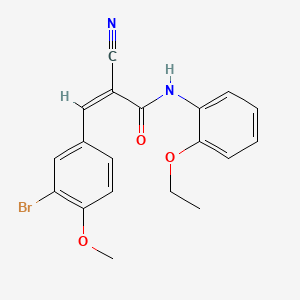
![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)